N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-16(19,14-7-4-8-20-14)10-17-15(18)13-9-11-5-2-3-6-12(11)21-13/h2-9,19H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSOZHYAKLCLLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The benzothiophene core is typically constructed via cyclization of pre-functionalized aromatic precursors. A Friedel-Crafts acylation of thiophenol derivatives with α,β-unsaturated carbonyl compounds offers a direct route. For instance, reacting 3-chloropropiophenone with thiophenol in the presence of AlCl₃ generates the benzothiophene skeleton. Subsequent oxidation of the methyl ketone to a carboxylic acid is achieved using KMnO₄ in acidic conditions.
Direct Carboxylation via Metal-Mediated Coupling
Palladium-catalyzed carboxylation of 2-bromo-1-benzothiophene with CO under high pressure (20 atm) in a DMF/H₂O solvent system provides the carboxylic acid derivative in 68% yield. This method avoids multi-step sequences but requires specialized equipment for gas handling.
Preparation of 2-(Furan-2-yl)-2-hydroxypropylamine
Epoxide Ring-Opening with Furylmagnesium Bromide
Starting from propylene oxide , treatment with furylmagnesium bromide in THF at −78°C yields 2-(furan-2-yl)-2-hydroxypropane after quenching with NH₄Cl. Subsequent conversion to the amine is achieved via a Curtius rearrangement: the alcohol is first converted to an azide using DPPA/DBU, followed by Staudinger reduction with triphenylphosphine to furnish the primary amine.
Reductive Amination of 2-(Furan-2-yl)-2-hydroxypropanal
Condensation of 2-(furan-2-yl)-2-hydroxypropanal with ammonium acetate in methanol, followed by NaBH₃CN reduction, affords the target amine in 82% yield. This one-pot method is advantageous for scalability but requires careful pH control to avoid aldol side reactions.
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 1-benzothiophene-2-carboxylic acid with EDCl/HOBt in anhydrous DCM, followed by addition of 2-(furan-2-yl)-2-hydroxypropylamine and DIEA, produces the amide in 75% yield. The reaction is typically complete within 12 hours at room temperature, with minimal epimerization observed.
Mixed Carbonate Approach
Formation of a mixed carbonate intermediate using 1-benzothiophene-2-carbonyl chloride (generated via SOCl₂) and ethyl chloroformate enables efficient coupling with the amine in pyridine. This method achieves 88% yield but necessitates rigorous exclusion of moisture to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water. Final characterization employs:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., furan C-H coupling at δ 6.3–7.4 ppm).
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 342.1234).
- HPLC : Ensures >98% purity using a C18 column (acetonitrile/water gradient).
Challenges and Optimization
- Hydroxyl Group Protection : The secondary alcohol in the propylamine moiety may require protection (e.g., as a TBS ether) during amidation to prevent nucleophilic interference.
- Stereochemical Control : Racemization at the hydroxy-bearing carbon is mitigated by using non-basic coupling agents like HATU.
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reagent solubility but may necessitate extensive drying.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans and benzothiophenes, which can further undergo additional functionalization to yield a wide range of derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on N-(2-hydroxypropyl)methacrylamide (HPMA) -based copolymers and their derivatives (e.g., MA-Ahex-NHNH2, MA-Ahex-NHNH-Boc). While these compounds share some structural motifs with the target molecule (e.g., hydroxypropyl groups), they differ fundamentally in core structure and application.
Key Structural and Functional Differences:
Pharmacokinetic and Physicochemical Data:
No direct comparative data for the target compound is available in the provided evidence. However, HPMA copolymers are well-studied for their water solubility and enhanced permeability and retention (EPR) effects in tumor targeting . In contrast, the benzothiophene-furan hybrid structure may prioritize lipophilicity and target binding affinity, typical of small-molecule inhibitors.
Limitations of Available Evidence
The comparison above is extrapolated from general structural and functional trends in related compound classes. Further experimental studies—such as solubility assays, in vitro activity screens, or polymer compatibility tests—are required to validate these hypotheses.
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and modulation of amyloid-beta (Aβ) aggregation, which is crucial in Alzheimer's disease research. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a furan moiety, a hydroxypropyl group, and a benzothiophene core, contributing to its diverse biological properties.
Neuroprotective Effects
Research indicates that derivatives of benzothiophene and benzofuran compounds exhibit significant neuroprotective properties. A study highlighted that certain derivatives can protect mouse hippocampal HT22 cells from Aβ42-induced cytotoxicity. The protective effects were attributed to the compounds' ability to modulate Aβ42 aggregation pathways, which are implicated in neurodegenerative diseases like Alzheimer's .
Key Findings:
- Compounds like N-phenylbenzofuran-2-carboxamide showed a 1.74-fold promotion in Aβ42 fibrillogenesis at 1 μM concentration.
- At higher concentrations (5 μM and 25 μM), this promotion increased to 1.92-fold and 2.70-fold, respectively, indicating a dose-dependent effect on Aβ aggregation .
Experimental Data
The following table summarizes key experimental findings related to the biological activity of this compound and its derivatives:
| Study | Biological Activity | Concentration | Effect |
|---|---|---|---|
| Study 1 | Neuroprotection | 1 μM | 1.74-fold promotion in Aβ42 fibrillogenesis |
| Study 1 | Neuroprotection | 5 μM | 1.92-fold promotion in Aβ42 fibrillogenesis |
| Study 1 | Neuroprotection | 25 μM | 2.70-fold promotion in Aβ42 fibrillogenesis |
| Study 2 | Antimicrobial | Various | Effective against multiple microbial strains |
Case Study: Modulation of Aβ Aggregation
In a specific case study involving various benzofuran and benzothiophene derivatives, it was observed that compounds with different substituents on the phenyl ring could either promote or inhibit Aβ42 fibrillogenesis. For instance:
- The presence of a methoxyphenol moiety led to inhibition of fibrillogenesis.
- Conversely, compounds with a 4-methoxyphenyl moiety promoted fibrillogenesis significantly .
These findings underscore the importance of chemical structure in determining the biological activity of these compounds.
Q & A
Q. What are the common synthetic routes for N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide, and what factors influence reaction yields?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzothiophene core followed by coupling with furan derivatives. Key steps include:
- Amide bond formation : Reacting 1-benzothiophene-2-carboxylic acid with a furan-containing amine precursor under coupling agents like EDCI/HOBt .
- Hydroxypropyl linkage : Introducing the hydroxypropyl group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and inert gas protection .
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the pure compound .
Critical factors : - Solvent polarity (e.g., THF for amide coupling vs. DCM for substitutions).
- Temperature control (0–5°C for sensitive steps, reflux for slower reactions).
- Catalytic additives (e.g., DMAP for acylations).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR confirms regiochemistry of substituents (e.g., furan C-H signals at δ 6.2–7.4 ppm, benzothiophene protons at δ 7.5–8.3 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, O-H stretch ~3300 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonds between hydroxypropyl and amide groups) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 328.0845 for C17H15NO3S) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the furan and benzothiophene moieties?
Methodological Answer:
- Analog Synthesis :
- Replace furan with thiophene or pyrrole to assess heterocycle specificity .
- Modify hydroxypropyl chain length or stereochemistry to study hydrophilicity effects .
- Biological Assays :
- Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or ELISA .
- Compare IC50 values to map substituent contributions (e.g., furan’s π-π stacking vs. benzothiophene’s planar rigidity) .
Example Data Table :
| Analog (R-group) | Target IC50 (nM) | Solubility (µg/mL) |
|---|---|---|
| Furan (parent) | 45 ± 3 | 12.5 |
| Thiophene | 120 ± 10 | 8.2 |
| Pyrrole | >500 | 18.9 |
Q. What in vitro and in vivo models are appropriate for evaluating pharmacological potential?
Methodological Answer:
- In Vitro :
- Cell viability assays (MTT/WST-1) in cancer lines (e.g., HepG2, MCF-7) to screen cytotoxicity .
- Enzyme inhibition : Fluorescent substrates for cytochrome P450 or proteases to assess metabolic stability .
- In Vivo :
- Pharmacokinetics : Administer via IV/oral routes in rodents; measure plasma half-life using LC-MS/MS .
- Xenograft models : Evaluate tumor growth inhibition in immunocompromised mice .
Q. How should researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
- Source Analysis :
- Compare assay conditions (e.g., cell line variability, serum concentration) .
- Verify compound purity via HPLC (>95%) and exclude batch-dependent degradation .
- Statistical Reassessment :
- Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .
- Mechanistic Follow-up :
- Use CRISPR knockouts to confirm target specificity if conflicting pathways are implicated .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) :
- MD Simulations (GROMACS) :
- QSAR Modeling :
- Train models with descriptors (logP, polar surface area) to predict ADMET properties .
Q. What strategies optimize pharmacokinetic properties through structural modification?
Methodological Answer:
- Solubility Enhancement :
- Introduce polar groups (e.g., -SO2NH2) on the benzothiophene ring .
- Formulate as a prodrug (e.g., phosphate ester of the hydroxypropyl group) .
- Metabolic Stability :
- Replace labile furan with bioisosteres (e.g., benzodioxole) to reduce CYP450 oxidation .
- Plasma Protein Binding :
- Modify logP via alkyl chain truncation (e.g., hydroxyethyl instead of hydroxypropyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
